Altholactone

Catalog No.
S581157
CAS No.
65408-91-5
M.F
C13H12O4
M. Wt
232.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Altholactone

CAS Number

65408-91-5

Product Name

Altholactone

IUPAC Name

(2R,3R,3aS,7aS)-3-hydroxy-2-phenyl-2,3,3a,7a-tetrahydrofuro[3,2-b]pyran-5-one

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

InChI

InChI=1S/C13H12O4/c14-10-7-6-9-13(17-10)11(15)12(16-9)8-4-2-1-3-5-8/h1-7,9,11-13,15H/t9-,11+,12+,13+/m0/s1

InChI Key

ZKIRVBNLJKGIEM-WKSBVSIWSA-N

SMILES

Array

Synonyms

2-phenyl-3-hydroxy-6,7-dihydro-furano-pyrone, 2-phenyl-3-hydroxy-6,7-dihydrofuranopyrone, altholactone

Canonical SMILES

C1=CC=C(C=C1)C2C(C3C(O2)C=CC(=O)O3)O

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H]([C@H]3[C@@H](O2)C=CC(=O)O3)O

The exact mass of the compound Altholactone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. It belongs to the ontological category of furopyran in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Altholactone (CAS: 65408-91-5) is a highly functionalized tetrahydrofuro[3,2-b]pyran-5-one styryl-lactone that serves as both a potent reference standard for in vitro cytotoxicity assays and a critical chiral scaffold for semi-synthetic drug discovery [1]. Unlike simpler monocyclic lactones, its rigid bicyclic core and accessible 3-hydroxyl group provide a stereochemically precise foundation for targeted chemical modifications. Procurement of high-purity Altholactone is primarily driven by its necessity as a starting material for synthesizing ultra-potent halogenated benzoates and nitro-derivatives, as well as its utility as a benchmark inhibitor of the STAT3/NF-κB pathways in targeted oncology modeling [2].

Attempting to substitute Altholactone with simpler, more abundant styryl-lactones like Goniothalamin fundamentally compromises downstream synthetic utility and assay specificity [1]. Goniothalamin lacks the fused tetrahydrofuran ring and the critical 3-OH functionalization site present in Altholactone. This structural deficit means simpler analogs cannot undergo the specific esterification or halogenation reactions required to generate high-potency derivative libraries [2]. Furthermore, in comparative oncology panels, substituting pure Altholactone with crude botanical extracts introduces unacceptable batch-to-batch variability and masks the precise cell-cycle arrest mechanisms unique to the pure bicyclic scaffold[1].

Precursor Suitability for High-Potency Antifungal Library Synthesis

Altholactone possesses weak baseline antifungal activity but serves as an exceptional synthetic scaffold. When the 3-OH group of procured Altholactone is modified to synthesize halogenated benzoates (e.g., 4-bromo- or 4-iodo-benzoates), the Minimum Inhibitory Concentration (MIC) against S. cerevisiae improves drastically from 128 µg/mL to 1 µg/mL [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against S. cerevisiae
Target Compound Data1 µg/mL (Altholactone-derived halogenated benzoates)
Comparator Or Baseline128 µg/mL (Unmodified Altholactone baseline)
Quantified Difference128-fold increase in potency post-synthesis
ConditionsIn vitro antimicrobial susceptibility testing following 3-OH esterification

Validates the procurement of high-purity Altholactone as an essential, highly functionalizable starting material for generating sub-microgram potency antimicrobial libraries.

Structural Retention for Selective Cell-Cycle Arrest in Semisynthesis

Maintaining the core Altholactone scaffold during semisynthesis is critical for targeted oncology mechanisms. Pure Altholactone and its direct mono-functionalized derivatives (e.g., 11-nitro-altholactone) induce a highly specific partial accumulation (35-45%) of L-1210 cells in the G2 + M phase. In contrast, over-modified analogs (9,13-dinitro-altholactone) or divergent scaffolds (heptolides) lose this specificity, resulting in nonselective cell cycle accumulation [1].

Evidence DimensionCell cycle phase accumulation specificity
Target Compound Data35-45% targeted accumulation in G2 + M phase (Altholactone & direct derivatives)
Comparator Or BaselineNonselective accumulation (Heptolide scaffolds and di-nitro analogs)
Quantified DifferenceRetention of G2+M specificity vs. complete loss of selectivity
ConditionsL-1210 leukemia cell in vitro models (21 h incubation)

Proves that procuring the exact Altholactone stereochemistry is critical for synthetic chemists aiming to design derivatives that maintain targeted G2/M phase cell-cycle arrest.

Benchmark Cytotoxicity in Oral Squamous Cell Carcinoma (OSCC) Models

In comparative screening against Oral Squamous Cell Carcinoma (OSCC), pure Altholactone demonstrates highly potent, single-digit micromolar cytotoxicity. It achieves an IC50 of 5.08 µM in H400 cells and 5.68 µM in H103 cells, establishing it as a rigorous positive control and baseline comparator for evaluating the efficacy of newly isolated styryl-lactones or crude botanical fractions [1].

Evidence DimensionIC50 in OSCC cell lines (H103 and H400)
Target Compound Data5.08 µM (H400) and 5.68 µM (H103)
Comparator Or BaselineStandard chemotherapeutic baselines (e.g., Cisplatin)
Quantified DifferenceSingle-digit micromolar potency establishing a high-stringency baseline
ConditionsMTT viability assay in H103 and H400 OSCC cell lines

Demonstrates that pure Altholactone is an ideal, high-potency reference standard for calibrating oncology assays, outperforming variable crude extracts.

Scaffold for Semi-Synthetic Antimicrobial Libraries

Altholactone is the required starting material for medicinal chemistry workflows targeting novel antifungals. Its accessible 3-hydroxyl group allows for efficient esterification to produce halogenated benzoates that achieve sub-microgram MICs against resistant fungal strains [1].

Reference Standard in STAT3-Targeted Oncology Assays

Due to its defined mechanism of action, Altholactone is procured as a positive control in prostate cancer models (such as DU145 cells) to benchmark ROS-dependent apoptosis and the inhibition of constitutively active STAT3 and NF-κB pathways[2].

Baseline Comparator for Styryl-Lactone SAR Studies

In structure-activity relationship (SAR) studies of natural products, Altholactone serves as the high-potency baseline. Its single-digit micromolar IC50 in OSCC and leukemia models provides a strict benchmark for evaluating the efficacy of newly synthesized analogs or novel botanical isolates [3].

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

232.07355886 Da

Monoisotopic Mass

232.07355886 Da

Heavy Atom Count

17

Appearance

Oil

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

Goniothalenol

Dates

Last modified: 08-15-2023

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